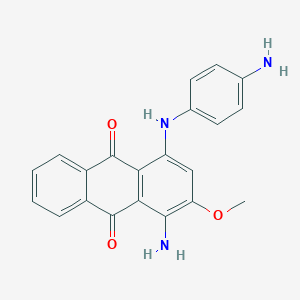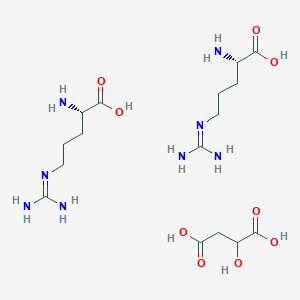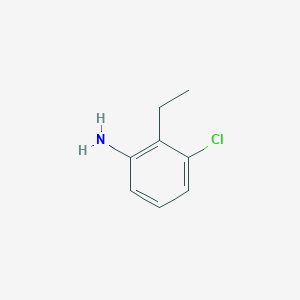
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. The presence of chlorine atoms on the pyridine ring enhances its reactivity and potential for various applications in scientific research and industry. This compound is of interest due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction mixture being heated to around 60°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to attach different functional groups to the azetidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyridine ring, while coupling reactions can produce complex heterocyclic compounds with enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The chlorine atoms on the pyridine ring can enhance binding affinity and selectivity, making the compound a potent modulator of biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-3-yl)benzonitrile hydrochloride: Similar in structure but with a benzonitrile group instead of a dichloropyridine moiety.
3-(Benzyloxy)azetidine hydrochloride: Contains an azetidine ring with a benzyloxy group attached.
3-(3-Methoxyphenyl)azetidine hydrochloride: Features an azetidine ring with a methoxyphenyl group.
Uniqueness
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other azetidine derivatives and enhances its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9Cl3N2 |
|---|---|
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-2,6-dichloropyridine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N2.ClH/c9-7-1-5(2-8(10)12-7)6-3-11-4-6;/h1-2,6,11H,3-4H2;1H |
InChI-Schlüssel |
KRINHPAWVVGNKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC(=NC(=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)



![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)

![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)

![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)



![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)

